3-(2-Chlorophenoxy)propylamine
Overview
Description
3-(2-Chlorophenoxy)propylamine is a useful research compound. Its molecular formula is C9H12ClNO and its molecular weight is 185.65 g/mol. The purity is usually 95%.
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Biological Activity
3-(2-Chlorophenoxy)propylamine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 185.66 g/mol. The presence of a chlorophenoxy group contributes to its unique chemical reactivity and biological interactions.
Research indicates that this compound interacts with various biological targets, particularly enzymes and receptors. Its mechanism of action is primarily attributed to:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation, potentially leading to anticancer effects.
- Receptor Binding : It has been studied for its interaction with H₁ histamine receptors, which are crucial in mediating allergic responses and other physiological processes.
Antimicrobial Properties
Studies have demonstrated that this compound exhibits antimicrobial activity against various pathogens. Its structural similarity to other biologically active compounds suggests potential efficacy in treating infections caused by bacteria and fungi .
Anticancer Potential
The compound has shown promise in preclinical studies for its anticancer properties. It appears to modulate pathways related to cell growth and proliferation, making it a candidate for further investigation in cancer therapeutics.
Case Studies
Several studies have evaluated the biological activity of this compound:
- Anticancer Activity : In a study published in 2020, analogues of this compound were synthesized and tested for their ability to inhibit the growth of cancer cells without affecting host cell viability. The results indicated that certain derivatives displayed significant anticancer activity, warranting further exploration into their mechanisms .
- Antimicrobial Evaluation : Another study assessed the compound's effectiveness against Gram-positive and Gram-negative bacteria. The findings suggested that this compound could serve as a lead compound for developing new antimicrobial agents .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
3-(2-chlorophenoxy)propan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c10-8-4-1-2-5-9(8)12-7-3-6-11/h1-2,4-5H,3,6-7,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYNJCLTJFEQPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCN)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.